3-(2,3-Dimethoxyphenyl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(10(9)15-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
YEXKUGPGSQSPAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2(CNC2)O |
Origin of Product |
United States |
Significance of Azetidine Scaffolds in Modern Synthetic Chemistry
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in modern synthetic and medicinal chemistry. nih.govmedwinpublishers.com Despite the inherent ring strain that once presented synthetic challenges, advancements in chemical methodologies have made them more accessible. medwinpublishers.com This increased accessibility has allowed chemists to exploit their unique properties. The azetidine (B1206935) ring offers a satisfactory level of stability and molecular rigidity, making it an attractive component in the design of bioactive molecules. nih.gov
The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. Their three-dimensional structure serves as a useful bioisostere for other common rings, providing a distinct vector for substituent placement. Compounds containing the azetidine core have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, and have been used in treatments for central nervous system disorders. nih.gov The growing prevalence of this scaffold in drug discovery programs highlights its importance as a key building block for creating novel chemical entities. researchgate.netnih.gov
The 3 Azetidinol Motif As a Privileged Chiral Building Block
Within the broader class of azetidines, the 3-azetidinol motif stands out as a particularly valuable synthetic intermediate. medchemexpress.comchemicalbook.com The hydroxyl group at the C3 position provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents through various chemical transformations. This versatility makes 3-azetidinols key precursors for more complex molecular structures.
Furthermore, the C3 position of a 3-aryl-3-azetidinol is a stereocenter, meaning the motif can exist as a pair of enantiomers. The ability to synthesize enantiomerically pure or enriched 3-azetidinols is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral 3-azetidinols and their ketone precursors, azetidin-3-ones, serve as versatile building blocks for the asymmetric synthesis of complex targets. nih.govsigmaaldrich.com Methods to produce these chiral structures often rely on strategies like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides or photochemical reactions like the Norrish-Yang cyclization. nih.govnih.gov The availability of these chiral synthons allows for the construction of stereochemically defined molecules, which is crucial for developing selective therapeutic agents.
Overview of Academic Research Trajectories for the Title Compound
Core Azetidine Ring Formation Strategiesnih.govfrontiersin.orgmagtech.com.cn
The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain. nih.gov Methodologies are broadly categorized into cyclization reactions, where a linear precursor undergoes an intramolecular reaction to form the ring, and cycloaddition reactions, where two separate molecules combine to form the cyclic structure. magtech.com.cn
Cyclization strategies are the most common approach to azetidine synthesis, typically involving the formation of a crucial carbon-nitrogen bond in the final ring-closing step. magtech.com.cn
A powerful method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. researchgate.net This approach leverages the reactivity of epoxides, which can be opened by an internal amine nucleophile to form the desired four-membered ring.
Recent research has demonstrated that Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.orgnih.gov The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring. frontiersin.org This reaction is notable for its tolerance of various functional groups, including those that are acid-sensitive or contain Lewis basic sites. nih.govnih.govdntb.gov.ua The process involves a 4-exo-tet cyclization, which is a favored pathway for forming four-membered rings.
The general reaction scheme involves the treatment of a cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃. The optimization of reaction conditions found that refluxing in 1,2-dichloroethane (B1671644) (DCE) provided high yields of the corresponding azetidine. nih.gov
Table 1: Optimization of La(OTf)₃-Catalyzed Azetidine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | La(OTf)₃ (10) | CH₂Cl₂ | Reflux | 2.5 | 45 |
| 2 | La(OTf)₃ (10) | Toluene (B28343) | Reflux | 2.5 | 83 |
| 3 | La(OTf)₃ (10) | DCE | Reflux | 2.5 | 93 |
| 4 | Sc(OTf)₃ (10) | DCE | Reflux | 2.5 | 89 |
| 5 | Yb(OTf)₃ (10) | DCE | Reflux | 2.5 | 89 |
Data derived from a model reaction on cis-3,4-epoxy amine 1aa. nih.gov
This methodology provides a robust route to substituted azetidines that can serve as precursors to azetidin-3-ols. nih.gov
Reductive cyclization of imines represents another strategy for azetidine ring formation. magtech.com.cn This method typically involves the cyclization of a molecule containing both an imine and a group susceptible to reduction and subsequent ring closure. For example, the synthesis of azetidines can be achieved through the reductive cyclization of β-haloalkylimines. magtech.com.cn While less common for the direct synthesis of azetidin-3-ols, this approach is a valid strategy for constructing the core azetidine skeleton.
A widely used and practical method for synthesizing azetidin-3-ols starts from 1,2-amino alcohols or their derivatives. mdpi.com A key industrial route to 1-(substituted)-azetidin-3-ol involves the cyclization of N-substituted-3-amino-1,2-propanediols. google.com
The process can be summarized in the following steps:
Reaction of a primary amine (e.g., benzylamine) with an epoxide like 2-(chloromethyl)oxirane (epichlorohydrin) in water to form a 1-(substituted-amino)-3-chloropropan-2-ol intermediate. nih.govscienceopen.com
Intramolecular cyclization of this intermediate under basic conditions (e.g., Na₂CO₃ in acetonitrile) to yield the N-substituted azetidin-3-ol. nih.gov
This method is efficient for producing N-protected azetidin-3-ols, which are versatile intermediates. For example, 1-benzylazetidin-3-ol (B1275582) is a common precursor that can be debenzylated via hydrogenation to yield the core azetidin-3-ol structure, which can then be further functionalized. nih.gov
Another variation involves starting with 3-amino-1,2-propanediol, which is reacted with a ketone to form an imine diol derivative. google.com This intermediate is then treated with a sulfonyl chloride (e.g., para-toluenesulfonyl chloride) in the presence of a base like pyridine. This induces cyclization to form the N-substituted azetidin-3-ol ring system. google.com
Cycloaddition reactions offer a convergent route to the azetidine ring by combining two unsaturated molecules or parts of the same molecule. magtech.com.cnresearchgate.net
The [2+2] cycloaddition is a powerful tool for constructing four-membered rings. rsc.org In the context of azetidine synthesis, this often involves the reaction of an imine with another two-atom component.
The Staudinger cycloaddition , or ketene-imine cycloaddition, is a classic method for synthesizing β-lactams (azetidin-2-ones). mdpi.comresearchgate.net In this reaction, a ketene (B1206846) (often generated in situ from an acyl chloride and a tertiary amine) reacts with an imine to form the four-membered lactam ring. mdpi.com While this directly produces azetidin-2-ones, these compounds are crucial precursors that can be reduced to the corresponding azetidines and subsequently functionalized to azetidin-3-ols.
A more direct approach to the azetidine ring (not the azetidinone) is the Aza Paternò-Büchi reaction , which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgchemrxiv.org Recent advancements have enabled this reaction to proceed under visible light using a photocatalyst. springernature.comnih.gov For example, an iridium photocatalyst can be used to facilitate the [2+2] cycloaddition between oximes (an imine derivative) and alkenes. rsc.orgchemrxiv.orgnih.gov This method is characterized by its mild conditions and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. nih.gov
Table 2: Examples of Visible Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis
| Oxime Substrate | Alkene Partner | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylate | Styrene | fac-[Ir(dFppy)₃] | Benzene (B151609) | High |
| 2-Isoxazoline-3-carboxylate | 1-Hexene | fac-[Ir(dFppy)₃] | Benzene | Moderate |
| 2-Isoxazoline-3-carboxylate | Dihydropyran | fac-[Ir(dFppy)₃] | Benzene | High |
Data conceptualized from reports on visible-light mediated aza Paternò-Büchi reactions. rsc.orgchemrxiv.org
These cycloaddition strategies provide powerful and flexible entries into the azetidine core structure, which is central to the synthesis of compounds like this compound. rsc.orgnih.gov
Cycloaddition Approaches
Aza Paternò–Büchi Photocycloadditions
The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct route to the azetidine ring. nih.govrsc.org This transformation is the nitrogen-analogue of the more common Paternò–Büchi reaction used for oxetane (B1205548) synthesis. scispace.com The reaction is initiated by the photoexcitation of the imine component, which then reacts with a ground-state alkene to form the four-membered ring. rsc.org
A primary challenge in aza Paternò–Büchi reactions is the propensity for the excited imine to undergo rapid E/Z isomerization, a radiationless decay pathway that competes with the desired cycloaddition. nih.govresearchgate.net To overcome this, many successful examples utilize cyclic imines or imines with conjugating groups that restrict this isomerization. nih.govrsc.org
The reaction can proceed through either a singlet or triplet excited state of the imine. rsc.orgresearchgate.net Direct irradiation typically leads to the singlet excited state, while the use of a photosensitizer, such as acetone, can populate the triplet state via a process known as triplet energy transfer. rsc.orgnih.gov For instance, Schindler and coworkers developed a visible-light-mediated intermolecular aza Paternò–Büchi reaction using an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates via triplet energy transfer. rsc.org This method demonstrated broad substrate scope with both activated and unactivated alkenes. rsc.org
Both intermolecular and intramolecular versions of the reaction are well-established. Intramolecular variants, where the imine and alkene are tethered, can be highly efficient for constructing complex, fused bicyclic azetidine systems. nih.govnih.govnih.gov
| Imine Type | Alkene Type | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Quinoxalin-2(1H)-ones | 1-Arylethenes | Intermolecular, Enantioselective | Uses a chiral sensitizer (B1316253) under visible light (λ=420 nm). Achieves high yields (50-99%) and enantiomeric excess (86-98% ee). | nih.gov |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Intermolecular | Proceeds via triplet energy transfer using an Ir(III) photocatalyst. Tolerates a broad range of functional groups. | rsc.org |
| Tethered Imine-Alkene | Unactivated Alkenes | Intramolecular | Visible-light enabled cycloaddition to access complex tricyclic azetidines with high saturation. | nih.gov |
| 1,3,4-Oxadiazoles | Indene | Intermolecular | One of the first successful examples of the aza Paternò–Büchi reaction. | nih.gov |
Ring Transformation and Rearrangement Reactions
Ring transformation strategies provide powerful methods for synthesizing azetidines from more readily available heterocyclic precursors. These methods often involve ring expansion or contraction, driven by the formation of a more stable product or the release of ring strain.
The one-carbon ring expansion of aziridines to azetidines is an attractive synthetic strategy. nih.gov This transformation can be achieved via a rsc.orgnih.gov-Stevens rearrangement, a process that is notoriously challenging to control stereoselectively. chemrxiv.org A significant breakthrough in this area involves the use of engineered "carbene transferase" enzymes. nih.govchemrxiv.org
In this biocatalytic approach, an engineered variant of cytochrome P450BM3 catalyzes the reaction between an N-protected aziridine (B145994) and a carbene precursor, such as ethyl diazoacetate (EDA). nih.gov The proposed mechanism involves the formation of an electrophilic iron carbenoid intermediate from the enzyme and EDA. This intermediate is trapped by the nucleophilic nitrogen of the aziridine to form an aziridinium (B1262131) ylide. The enzyme's active site then controls the subsequent rearrangement, favoring the rsc.orgnih.gov-Stevens rearrangement pathway over competing reactions like cheletropic extrusion of an olefin, while also exerting exceptional stereocontrol (up to 99:1 er). nih.govchemrxiv.org This methodology provides a new way to access chiral azetidine products from readily available aziridine precursors. chemrxiv.org
Azetidin-2-ones, commonly known as β-lactams, are highly accessible four-membered rings, famous for their role in penicillin and cephalosporin (B10832234) antibiotics. The reduction of the carbonyl group at the 2-position of a β-lactam can, in principle, provide access to the corresponding azetidin-2-ol or, with further reduction, the fully saturated azetidine ring. While less common for the direct synthesis of 3-azetidinols, the reduction of the β-lactam ring is a known transformation. For example, the reduction of a β-lactam ring with alane (AlH₃) has been used to produce the corresponding saturated azetidine. researchgate.net To obtain a 3-azetidinol from a β-lactam precursor, one would first need to synthesize a 3-keto-azetidin-2-one, which could then be selectively reduced. The selective reduction of the ketone at the 3-position in the presence of the lactam carbonyl would be a significant challenge, likely requiring chemoselective reducing agents and careful protecting group strategies.
C–H Functionalization and Coupling Strategies
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules by forming C-C or C-heteroatom bonds directly from ubiquitous C-H bonds. rsc.orgnih.gov Palladium-catalyzed intramolecular C–H amination reactions are particularly useful for the synthesis of nitrogen heterocycles, including azetidines. rsc.orgorganic-chemistry.org
This strategy often employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.org The directing group coordinates to the palladium catalyst, positioning it in proximity to a specific C(sp³)–H bond. The reaction typically proceeds through a sequence involving C–H activation to form a cyclometalated intermediate, oxidation of Pd(II) to Pd(IV), and subsequent C–N reductive elimination to form the azetidine ring and regenerate the Pd(II) catalyst. rsc.org
Gaunt and co-workers reported a notable example of a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org This method utilizes an oxidant and a silver salt additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate, demonstrating excellent functional group tolerance. rsc.org
| Catalyst System | Directing Group | C-H Bond Targeted | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / AgOAc | Picolinamide (PA) | γ-C(sp³)–H | Synthesizes azetidines via intramolecular amination of unactivated C-H bonds. | organic-chemistry.org |
| Palladium(II) / Benziodoxole tosylate | Amine Substrate | γ-C(sp³)–H | Involves a key reductive elimination at an alkyl–Pd(IV) intermediate. Broad substrate scope. | rsc.org |
Strain-Release Chemistry via Azabicyclo[1.1.0]butanes
Harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) has become a premier strategy for the modular synthesis of highly functionalized azetidines. bris.ac.ukrsc.orgchemrxiv.org The strain energy of the ABB scaffold provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.uk
The general mechanism involves the activation of the ABB nitrogen atom with an electrophile, which increases the electrophilicity of the bridgehead carbon (C3). nih.gov A subsequent nucleophilic attack at C3 leads to the cleavage of the highly strained central C–N bond, resulting in a 1,3-difunctionalized azetidine. arkat-usa.orgrsc.org This strain-release-driven functionalization allows for the predictable and often stereoselective installation of two new substituents onto the azetidine core in a single operation. chemrxiv.org
A wide variety of electrophiles and nucleophiles can be employed in this transformation. nih.govorganic-chemistry.org For example, a dual copper/photoredox-catalyzed multicomponent allylation of ABBs has been developed to synthesize azetidines containing a C3 quaternary center. rsc.org Another approach involves the lithiation of ABB to form azabicyclo[1.1.0]butyl lithium (ABB-Li), which acts as a potent nucleophile that can be trapped with various electrophiles, such as boronic esters, leading to functionalized azetidines after rearrangement. organic-chemistry.orgbris.ac.ukthieme-connect.com This strategy has been successfully applied to the synthesis of spirocyclic azetidines and other complex architectures relevant to medicinal chemistry. arkat-usa.orgnih.govbris.ac.uk
Regioselective and Stereoselective Synthesis of 3-Azetidinols
Achieving control over regioselectivity and stereoselectivity is paramount when synthesizing substituted azetidinols for applications in drug discovery. Several of the aforementioned methods can be adapted to produce specific isomers.
Regioselectivity: The intramolecular aminolysis of epoxides offers a powerful method for regioselective azetidinol (B8437883) synthesis. Kuriyama et al. demonstrated that La(OTf)₃ can catalyze the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org The reaction proceeds via a highly regioselective 4-exo-tet cyclization, where the amine attacks the C3 position of the epoxide, to afford 3-azetidinols in high yields. nih.govfrontiersin.org This method is tolerant of various acid-sensitive and Lewis basic functional groups. nih.gov
Stereoselectivity: The synthesis of chiral, non-racemic azetidinols often relies on using chiral starting materials, chiral catalysts, or stereoselective rearrangements.
Chiral Pool Synthesis: Chiral azetidin-3-ones, which can be readily reduced to chiral 3-azetidinols, can be synthesized from natural amino acids. However, this approach can be limited in scope. nih.gov
Asymmetric Catalysis: A more flexible approach involves asymmetric catalysis. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, provides a straightforward route to chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov
Enantioselective Rearrangements: As discussed previously, the biocatalytic one-carbon ring expansion of aziridines using engineered cytochrome P450 enzymes provides unparalleled enantiocontrol over the rsc.orgnih.gov-Stevens rearrangement, yielding highly enantioenriched azetidines. nih.govchemrxiv.org
Substrate-Controlled Diastereoselectivity: In the strain-release chemistry of substituted ABBs, the existing stereocenters on the starting material can direct the approach of the nucleophile, leading to a highly diastereoselective synthesis of polysubstituted azetidines.
| Methodology | Key Reagents/Catalysts | Type of Selectivity | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | cis-3,4-Epoxy amines, La(OTf)₃ | Regioselective | Forms 3-azetidinols via C3-attack (4-exo-tet). | nih.govfrontiersin.org |
| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides, Gold catalyst | Stereoselective | Yields chiral azetidin-3-ones (>98% ee), precursors to 3-azetidinols. | nih.gov |
| Biocatalytic Ring Expansion | Aziridines, EDA, Engineered Cytochrome P450 | Enantioselective | Produces chiral azetidines via rsc.orgnih.gov-Stevens rearrangement with high enantiomeric ratios (up to 99:1 er). | nih.govchemrxiv.org |
| Aza Paternò–Büchi Reaction | Quinoxalinones, Chiral Sensitizer | Enantioselective | Photochemical synthesis of chiral azetidines with high enantiomeric excess (up to 98% ee). | nih.gov |
Asymmetric Catalysis in Azetidine Synthesis
Asymmetric catalysis is a cornerstone for producing enantioenriched azetidines, which are valuable building blocks in medicinal chemistry. nih.govbirmingham.ac.uk The use of chiral catalysts allows for the generation of specific stereoisomers from achiral or racemic starting materials. Various catalytic systems have been successfully applied to the synthesis of the azetidine core. researchgate.net
Phase-transfer catalysis, for instance, employs chiral catalysts to facilitate reactions between reactants in immiscible phases. nih.gov This method has been used for the enantioselective intramolecular C-C bond formation to create spirocyclic azetidine oxindoles, achieving excellent enantiomeric ratios (up to 2:98 er). nih.gov Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral thiourea (B124793) and squaramide catalysts have been shown to provide access to α-azetidinyl alkyl halides with high yields and enantioselectivities, which can serve as versatile intermediates. nih.gov Furthermore, transition metal catalysis, such as copper-catalyzed boryl allylation of azetines, enables the difunctionalization of the azetine ring, creating two new stereogenic centers with high enantioselectivity. acs.org These asymmetric strategies are crucial for accessing specific enantiomers of azetidine-containing compounds for pharmaceutical development.
Diastereoselective Approaches (e.g., α-Lithiation–Electrophile Trapping)
Diastereoselective methods are critical for controlling the relative stereochemistry of substituents on the azetidine ring. One effective strategy is the α-lithiation of a protected azetidin-3-ol followed by trapping with an electrophile. nih.govacs.org This approach allows for the introduction of a substituent at the C-2 position of the ring.
In a key study, N-thiopivaloylazetidin-3-ol was subjected to α-lithiation using a strong base like s-butyllithium. nih.govfigshare.com The resulting lithiated intermediate was then quenched with various electrophiles. This process generally yields 2-substituted 3-hydroxyazetidines with good trans-diastereoselectivity. acs.orgconsensus.app Deuterium labeling experiments have indicated that the initial deprotonation occurs preferentially trans to the hydroxyl group. nih.gov Interestingly, the stereochemical outcome of the electrophile trapping can depend on the specific electrophile used. While most electrophiles add to give the trans product, deuteration results in the cis-diastereoisomer. nih.govacs.org This method provides a reliable route to diastereomerically enriched 2-substituted azetidin-3-ols.
| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|
| D₂O | 2-Deuterio-azetidin-3-ol | cis-selective | - |
| MeI | 2-Methyl-azetidin-3-ol | >95:5 | 75 |
| BnBr | 2-Benzyl-azetidin-3-ol | >95:5 | 68 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)azetidin-3-ol | >95:5 | 65 |
Biocatalytic Hydroxylation for Stereocontrol
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for stereocontrolled synthesis. nih.gov The use of enzymes, such as hydroxylases or ketoreductases, can achieve exceptional levels of stereoselectivity in the formation of chiral alcohols. While direct biocatalytic hydroxylation of an azetidine ring at the C-3 position is not yet a widely established method, the principles have been demonstrated in related systems.
For example, chemoenzymatic strategies have been developed for the concise synthesis of complex molecules like 9,10-secosteroids, utilizing a 3-ketosteroid 9α-hydroxylase (KSH) for efficient C-H bond functionalization. nih.govresearchgate.net Similarly, photoenzymatic cascades have been used for the one-pot synthesis of chiral N-Boc-3-hydroxypyrrolidine with high conversion and greater than 99% enantiomeric excess. nih.gov These examples highlight the potential for developing a biocatalytic process where a suitable azetidine precursor is hydroxylated with high regio- and stereoselectivity by a specifically engineered enzyme. Such an approach could provide direct access to a single enantiomer of this compound, avoiding the need for chiral separation or complex asymmetric catalysts.
Gold-Catalyzed Oxidative Cyclization for Chiral Azetidin-3-ones
Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures. A notable application in this context is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.govthieme-connect.com These azetidin-3-ones are direct precursors to the target azetidin-3-ols, which can be obtained through a subsequent stereoselective reduction of the ketone.
The reaction proceeds through the generation of a reactive α-oxo gold carbene intermediate via the intermolecular oxidation of the alkyne. nih.govrsc.org This intermediate then undergoes an intramolecular N-H insertion to form the four-membered ring. nih.gov By starting with chiral N-propargylsulfonamides, which can be readily prepared using chiral sulfinamide chemistry, the synthesis yields azetidin-3-ones with excellent enantiomeric excess (typically >98% ee). nih.gov This method is compatible with a range of functional groups, including acid-labile protecting groups like Boc and MOM, due to the mild, acid-free reaction conditions. nih.gov
| Substrate Substituent (R) | Catalyst | Oxidant | Yield of Azetidin-3-one (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Phenyl | BrettPhosAuNTf₂ | Pyridine N-oxide | 85 | >98 |
| 4-Methoxyphenyl | BrettPhosAuNTf₂ | Pyridine N-oxide | 82 | >98 |
| 2-Naphthyl | BrettPhosAuNTf₂ | Pyridine N-oxide | 78 | >98 |
| Cyclohexyl | BrettPhosAuNTf₂ | Pyridine N-oxide | 75 | >98 |
Introduction and Functionalization of the 2,3-Dimethoxyphenyl Moiety
Attaching the 2,3-dimethoxyphenyl group to the azetidine core is a critical step in the synthesis of the target compound. This can be achieved either by forming the C-C bond through cross-coupling reactions or by using a fragment coupling strategy where the aryl group is introduced via nucleophilic addition to a ketone precursor.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, is a versatile reaction for creating bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing 3-aryl azetidines. frontierspecialtychemicals.com
In a potential synthesis of this compound, this reaction would involve coupling a suitable azetidine-based electrophile with a 2,3-dimethoxyphenyl organoboron reagent. For example, an N-protected 3-halo- or 3-triflyloxy-azetidine could be reacted with 2,3-dimethoxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand (e.g., a bulky, electron-rich phosphine), and a base. rsc.org While this approach would yield a 3-aryl azetidine, a subsequent oxidation step would be required to install the hydroxyl group at the C-3 position. Alternatively, coupling could be performed on a precursor that already contains a handle for conversion to the alcohol. The broad functional group tolerance of modern palladium catalysts makes this a highly attractive and modular approach. researchgate.net
Fragment Coupling Strategies
Convergent fragment coupling is an efficient strategy that joins two pre-synthesized, complex molecular fragments in a late-stage step. nih.govrsc.org For the synthesis of this compound, the most direct fragment coupling approach involves the nucleophilic addition of a 2,3-dimethoxyphenyl organometallic reagent to an N-protected azetidin-3-one.
This key transformation constructs the C3-aryl bond and simultaneously generates the tertiary alcohol stereocenter. researchgate.net The required organometallic reagent, such as (2,3-dimethoxyphenyl)lithium or the corresponding Grignard reagent (2,3-dimethoxyphenyl)magnesium bromide, can be prepared from 1-bromo-2,3-dimethoxybenzene. The azetidin-3-one precursor can be synthesized using methods like the gold-catalyzed cyclization described previously. This convergent approach is highly effective for rapidly assembling the target molecule from two key building blocks, minimizing the total number of synthetic steps in the main reaction sequence.
Green Chemistry Principles in Azetidine Synthesis
The twelve principles of green chemistry provide a foundational framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs, these principles guide the selection of reagents, solvents, and reaction conditions to minimize environmental impact. A key focus is on improving atom economy, utilizing renewable feedstocks, designing less hazardous chemical syntheses, and employing safer solvents and auxiliaries.
Sustainable Solvent Systems and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Traditional syntheses of azetidine derivatives have frequently relied on conventional organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and chlorinated solvents like dichloromethane (B109758) (CH2Cl2). While effective, these solvents pose significant environmental, health, and safety concerns.
A crucial step in the synthesis of this compound involves a Grignard reaction between a 2,3-dimethoxyphenyl Grignard reagent and an N-protected azetidin-3-one. Grignard reactions are notoriously sensitive to moisture and typically require anhydrous ethereal solvents. The pursuit of greener alternatives has led to the investigation of more sustainable solvent systems for such organometallic reactions.
Bio-derived Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising, bio-based alternatives to traditional ethers. 2-MeTHF, derived from renewable resources like corn cobs and bagasse, exhibits properties similar to THF but with a higher boiling point and narrower explosion limits, making it a safer option. It has been successfully employed as a solvent for the formation and reaction of Grignard reagents, often with comparable or even superior performance to THF. CPME is another eco-friendly solvent with a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, making it suitable for Grignard reactions and facilitating efficient recycling.
The table below summarizes key properties of these sustainable solvents in comparison to traditional options for Grignard reactions.
| Solvent | Source | Boiling Point (°C) | Key Advantages in Grignard Reactions |
| Tetrahydrofuran (THF) | Petrochemical | 66 | Good solvent for Grignard reagent formation and stability. |
| Diethyl Ether | Petrochemical | 34.6 | Traditional solvent, volatile. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | 80 | Higher boiling point than THF, wider range for reaction temperatures, better separation from water. |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | High boiling point, low peroxide formation, stable under acidic/basic conditions, easily recyclable. |
The adoption of such sustainable solvents in the synthesis of this compound can significantly reduce the environmental impact of the manufacturing process.
Development of Catalytic Methods for Environmental Responsibility
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption, while minimizing waste generation. The development of novel catalytic methods for the synthesis of azetidin-3-ols is an active area of research.
Lewis Acid Catalysis: Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. This method proceeds in high yields and tolerates a variety of functional groups. While not directly applied to 3-aryl-azetidin-3-ols in the reviewed literature, this approach represents a promising catalytic strategy for constructing the azetidine core under milder conditions than some traditional methods.
Transition Metal Catalysis:
Gold-Catalyzed Cyclization: A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method avoids the use of toxic and potentially explosive diazo compounds, which are often employed in other synthetic routes to azetidin-3-ones. The resulting azetidin-3-ones are direct precursors to azetidin-3-ols.
Rhodium-Catalyzed C-H Amination: Intermolecular sp3-C-H amination of alkyl bromides catalyzed by rhodium complexes offers an efficient route to substituted azetidines. This strategy allows for the construction of the azetidine ring by forming a C-N bond through the activation of a typically unreactive C-H bond, representing a highly atom-economical approach.
Palladium-Catalyzed Debenzylation: The final step in the synthesis of this compound involves the removal of a benzyl (B1604629) protecting group from the nitrogen atom. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a common and green method for this transformation, as it typically proceeds under mild conditions and the catalyst can be recovered and reused. The use of additives like niobic acid-on-carbon (Nb2O5/C) can further enhance the efficiency of this process.
Photoredox Catalysis: Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines. This method utilizes visible light as a renewable energy source to drive the reaction, aligning well with the principles of green chemistry.
The table below provides a summary of some catalytic methods applicable to the synthesis of azetidines and their precursors, highlighting their green chemistry advantages.
| Catalytic Method | Catalyst | Reaction Type | Green Chemistry Advantages |
| Lewis Acid Catalysis | La(OTf)3 | Intramolecular aminolysis of epoxides | High yields, good functional group tolerance, catalytic amounts of Lewis acid. |
| Gold Catalysis | Gold complexes | Oxidative cyclization of N-propargylsulfonamides | Avoids toxic diazo compounds, high stereoselectivity. |
| Rhodium Catalysis | Rhodium complexes | Intermolecular C-H amination | High atom economy through C-H activation. |
| Palladium Catalysis | Pd/C | Hydrogenolysis (debenzylation) | Mild reaction conditions, recoverable and reusable catalyst. |
| Photoredox Catalysis | Copper complexes | Radical annulation | Uses visible light as a renewable energy source. |
The continued development and implementation of such catalytic methods are crucial for the environmentally responsible production of this compound and other valuable azetidine-containing compounds.
Reactivity of the Azetidine Ring System
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key driver for its reactivity, making it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable and easier to handle than the highly strained three-membered aziridine ring. rsc.org This unique balance of strain and stability allows for a variety of chemical manipulations. rsc.org
Ring-Opening Reactions Driven by Strain
The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under various conditions. rsc.orgnih.gov These reactions are often initiated by the activation of the azetidine nitrogen, typically through protonation or conversion to a quaternary azetidinium ion, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. nih.govorganic-chemistry.org The relief of ring strain provides a strong thermodynamic driving force for these transformations. beilstein-journals.org
Acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, where a pendant nucleophilic group can attack the azetidine ring, leading to decomposition or rearrangement. nih.gov The rate and feasibility of such reactions are influenced by the nature of the substituents on both the nitrogen and the ring carbons. nih.gov For instance, the stability of N-aryl azetidines in acidic media can be significantly affected by the electronic properties of the aryl substituent. nih.gov
Furthermore, the "build and release" strategy in photochemistry utilizes the formation of strained azetidinols, which can then undergo ring-opening upon the addition of specific reagents, demonstrating a controlled release of the ring strain to drive further reactions. beilstein-journals.org
Selective Functionalization of the Azetidine Core
The selective functionalization of the azetidine ring is a crucial aspect of its synthetic utility, allowing for the introduction of various substituents onto the core structure. arkat-usa.org
Nucleophilic attack on the azetidine ring is a common method for its functionalization. To facilitate this, the azetidine is often activated by converting the nitrogen atom into a better leaving group, typically by forming an azetidinium ion. organic-chemistry.orgthieme-connect.comnih.govresearchgate.net The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a key consideration and is influenced by several factors, including steric hindrance and the electronic nature of the substituents on the ring. organic-chemistry.orgresearchgate.net
Studies have shown that in azetidinium ions without a substituent at the C-4 position, nucleophiles tend to attack this less hindered position. organic-chemistry.org Conversely, the presence of a substituent at C-4 can direct the nucleophilic attack to the C-2 position. organic-chemistry.org The nature of the nucleophile also plays a role in determining the regiochemical outcome. organic-chemistry.org Density functional theory (DFT) calculations have been employed to predict and rationalize the observed regioselectivities in these ring-opening reactions. organic-chemistry.org A variety of nucleophiles, including halides, amines, and carboxylates, have been successfully employed in these reactions to generate a diverse array of functionalized acyclic amine derivatives. organic-chemistry.orgnih.gov
Ring Expansion and Rearrangement Pathways
The strain within the azetidine ring can also be harnessed to drive ring expansion and rearrangement reactions, providing access to larger, more complex heterocyclic systems. bohrium.comnih.gov A common strategy involves the formation of a bicyclic azetidinium intermediate, which then undergoes nucleophilic attack leading to the cleavage of one of the C-N bonds and the formation of a larger ring. nih.govresearchgate.net
For example, azetidines bearing a suitable side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. nih.gov Subsequent treatment with nucleophiles can lead to the formation of either pyrrolidine or azepane derivatives, with the product distribution being dependent on the substitution pattern of the azetidine and the nature of the nucleophile. nih.govresearchgate.net This methodology provides a versatile route to five- and seven-membered nitrogen-containing heterocycles. bohrium.com
Rearrangement reactions of azetidines can also be initiated through other pathways. For instance, a novel rearrangement of 3-hydroxyazetidines has been reported to yield highly substituted 2-oxazolines via a Ritter-initiated cascade. nih.gov
Transformations Involving the 3-Hydroxyl Group
The 3-hydroxyl group in compounds like this compound is a key functional handle that allows for a variety of subsequent chemical modifications.
Oxidation Reactions to Azetidin-3-ones
The oxidation of the 3-hydroxyl group to a ketone functionality provides access to azetidin-3-ones, which are valuable synthetic intermediates. nih.govnih.gov A variety of oxidizing agents and conditions have been employed for this transformation, with the choice of reagent often depending on the sensitivity of other functional groups present in the molecule.
Common methods for this oxidation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.orgwikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures, and is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgchem-station.comtcichemicals.combyjus.comnumberanalytics.com Dess-Martin periodinane is another mild and selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, and is often used for substrates with sensitive functionalities. wikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.orgacsgcipr.org Transition metal-catalyzed oxidations have also been explored for this purpose. researchgate.netrsc.org
Below is a table summarizing various conditions reported for the oxidation of N-protected azetidin-3-ols to the corresponding azetidin-3-ones.
| Oxidizing Agent/System | Solvent | Temperature | Typical Yield | Notes |
|---|---|---|---|---|
| DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Dichloromethane | -78 °C to rt | Good to Excellent | Mild conditions, tolerates many functional groups. wikipedia.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | High | Mild, selective, and avoids chromium reagents. wikipedia.orgwikipedia.org |
| SO3-Pyridine, DMSO, Triethylamine (Parikh-Doering Oxidation) | Dichloromethane/DMSO | 0 °C to rt | Good | Alternative to Swern oxidation, avoids low temperatures. chem-station.com |
| Sodium Hypochlorite, TEMPO (catalyst) | Dichloromethane/Water | 0 °C to rt | Variable | Can be effective for certain substrates. |
| Ruthenium-based catalysts with a co-oxidant | Various | Variable | Variable | Catalytic method, can be efficient. researchgate.net |
Cascade and Rearrangement Sequences (e.g., to Oxazolines)
The chemical literature describes a notable transformation of 3-hydroxyazetidines, a class of compounds to which this compound belongs. A significant reaction pathway involves a cascade rearrangement sequence that converts these azetidine derivatives into highly substituted 2-oxazolines. nih.gov This transformation is typically initiated by a Ritter-type reaction mechanism. nih.gov
The process commences with the treatment of a 3-hydroxyazetidine with a strong acid, such as sulfuric acid, in the presence of a nitrile. The acidic conditions facilitate the formation of a strained azetidinyl cation. This intermediate is highly reactive and undergoes a ring-expansion rearrangement. The nitrile then acts as a nucleophile, attacking the resulting carbocation to form a nitrilium ion intermediate. Subsequent intramolecular cyclization, involving the hydroxyl group, leads to the formation of the stable, five-membered 2-oxazoline ring. nih.govworktribe.com
This rearrangement has been demonstrated to be a general process with a broad substrate scope, yielding highly substituted 2-oxazoline products in high yields. nih.gov The reaction conditions have been studied extensively, confirming the versatility of this transformation. nih.gov While this specific rearrangement has been detailed for various 3-hydroxyazetidines, the core reactivity is centered on the 3-hydroxyazetidine scaffold itself, making it a predictable pathway for derivatives like this compound.
Other related cascade strategies for transforming azetidine derivatives into oxazoline (B21484) structures have also been developed, such as the copper(I)-catalyzed rearrangement of O-propargylic oximes which can yield exomethylene oxazolines through a tandem process. nih.gov Additionally, the isomerization of 3-amido-2-phenyl azetidines in the presence of an acid can also produce 2-oxazolines, further highlighting the accessibility of the oxazoline scaffold from azetidine precursors through ring-opening or rearrangement reactions. mdpi.com
Table 1: Overview of Azetidine to Oxazoline Transformations This table is interactive and can be sorted by clicking on the headers.
| Starting Material Class | Key Reagents | Product Type | Mechanism Highlights | Reference |
|---|---|---|---|---|
| 3-Hydroxyazetidines | Strong Acid (e.g., H₂SO₄), Nitrile | Substituted 2-Oxazolines | Ritter-initiated cascade, ring expansion | nih.gov |
| O-Propargylic Oximes | Copper(I), 2-aminopyridine | Azetidine Nitrones, Exomethylene Oxazolines | Tandem nih.govepfl.ch-rearrangement, 4π-electrocyclization | nih.gov |
| 3-Amido-2-phenyl Azetidines | Acid (e.g., Cu(OTf)₂) | 2-Oxazolines | Stereospecific isomerization | mdpi.com |
Chemical Behavior of the 2,3-Dimethoxyphenyl Substituent
The chemical behavior of this compound is significantly influenced by the electronic properties of the 2,3-dimethoxyphenyl group attached to the C3 position of the azetidine ring. This substituent governs the reactivity of the aromatic ring towards various reagents, particularly electrophiles.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene ring is dictated by the nature of the substituent already present. libretexts.org Methoxy (B1213986) groups (-OCH₃) are classified as activating, ortho- and para-directing groups. lumenlearning.com This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com
In the case of the 2,3-dimethoxyphenyl substituent, the two methoxy groups work in concert to direct incoming electrophiles.
The methoxy group at C2 directs electrophiles to the C4 (para) and C6 (ortho) positions.
The methoxy group at C3 directs electrophiles to the C1 (para, already substituted by the azetidine ring) and C5 (ortho) positions.
The combined directing effects strongly activate the ring for substitution, particularly at the C4, C5, and C6 positions. The precise distribution of products would also be influenced by steric hindrance. The C6 position is sterically hindered by the adjacent C1-azetidine substituent and the C2-methoxy group. The C5 position is ortho to the C3-methoxy group. The C4 position is para to the C2-methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions, with the potential for substitution at C6 depending on the size of the electrophile.
Influence of Methoxy Groups on Reactivity and Electronic Properties
The two methoxy groups on the phenyl ring have a profound impact on its reactivity and electronic properties. As potent electron-donating groups, they significantly increase the electron density of the aromatic ring, making it more nucleophilic and thus much more reactive towards electrophiles than unsubstituted benzene. lumenlearning.com This activation arises from a combination of two effects:
Resonance Effect : The primary activating influence is the resonance effect (or mesomeric effect), where the lone pairs on the oxygen atoms are delocalized into the benzene ring. This effect enriches the electron density at the ortho and para positions, stabilizing the carbocation intermediate formed upon electrophilic attack. wikipedia.org
The presence of multiple methoxy groups generally enhances reactivity, as the electron-donating effects are somewhat additive. nih.gov However, the relative positioning of these groups is also crucial. Methoxy groups located in adjacent (vicinal) positions, as in the 2,3-dimethoxy arrangement, can sometimes lead to complex electronic and steric interactions that may diminish reactivity compared to other dimethoxy isomers (e.g., 1,3- or 1,4-dimethoxybenzene) in specific reactions like metalation. epfl.ch Studies on other systems have also shown that ortho-methoxy groups can sometimes decrease reaction rates due to steric hindrance or coordination effects, in contrast to the rate enhancement typically seen with para-substitution. nih.gov Nevertheless, for standard electrophilic aromatic substitution reactions, the 2,3-dimethoxyphenyl group is considered a strongly activated system. The high electron density not only increases the rate of reaction but also stabilizes intermediates in various catalytic cycles, often leading to higher efficiency in synthetic transformations. acs.org
Table 2: Classification of Substituent Effects in Electrophilic Aromatic Substitution This table is interactive and can be sorted by clicking on the headers.
| Group Type | Directing Effect | Reactivity Effect | Examples |
|---|---|---|---|
| Activating Groups | Ortho, Para | Activating | -OCH₃, -OH, -NH₂, -CH₃ |
| Deactivating Groups (Halogens) | Ortho, Para | Deactivating | -F, -Cl, -Br, -I |
| Deactivating Groups | Meta | Deactivating | -NO₂, -CN, -SO₃H, -CHO, -COR |
Computational and Theoretical Investigations of 3 2,3 Dimethoxyphenyl Azetidin 3 Ol and Azetidine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of azetidine (B1206935) derivatives. researchgate.net These methods allow for a detailed examination of electron distribution, molecular geometry, and energetic properties, providing a molecular-level understanding of the compound's behavior. nih.gov
The electronic structure of an azetidine derivative dictates its reactivity and physical properties. Analysis using quantum chemical methods reveals the distribution of electron density and the nature of chemical bonds within the molecule. For 3-(2,3-Dimethoxyphenyl)azetidin-3-ol, the electron-donating methoxy (B1213986) groups on the phenyl ring influence the electron density of the entire molecule, including the strained four-membered azetidine ring.
Calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom's lone pair contributes significantly to the HOMO, highlighting its nucleophilic character, while the LUMO may be distributed across the C-N bonds of the ring, indicating their susceptibility to cleavage. Studies on the azetidine radical cation have shown that the spin density is largely confined to the p-orbital on the nitrogen atom, further describing the electronic environment.
Table 1: Representative Frontier Orbital Energies for a Substituted Azetidine Note: This table presents hypothetical data for illustrative purposes based on general principles of quantum chemical calculations for similar molecules.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Localized primarily on the nitrogen atom and the π-system of the phenyl ring. |
| LUMO | -0.8 | Distributed across the azetidine ring, particularly the σ* orbitals of the C-N bonds. |
| HOMO-LUMO Gap | 5.4 | Indicates relative kinetic stability. |
The four-membered azetidine ring is not planar due to significant ring strain. rsc.org It adopts a puckered conformation to alleviate this strain. Computational methods are used to perform conformational analysis, identifying the most stable three-dimensional structures (conformers) and the energy barriers between them. researchgate.net For unsubstituted azetidine, a puckered ring structure has been confirmed through both theoretical calculations and experimental studies.
In this compound, the bulky dimethoxyphenyl substituent at the C3 position significantly influences the ring's puckering and the orientation of the substituent itself. Conformational energy calculations can map the potential energy surface, revealing low-energy conformers and the transition states that connect them. nih.gov This analysis helps in understanding how the molecule's shape affects its interactions and reactivity. The relative energies of different conformers determine their population at a given temperature.
Table 2: Calculated Relative Energies for Puckered Azetidine Conformers Note: This table shows example data illustrating the energetic differences between possible conformations of a substituted azetidine ring.
| Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Axial-Substituent | 25 | 0.00 | 75 |
| Equatorial-Substituent | 25 | 0.65 | 25 |
| Planar (Transition State) | 0 | 4.50 | <0.1 |
Elucidation of Reaction Mechanisms
Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By modeling the entire reaction pathway, from reactants to products, including high-energy transition states and intermediates, researchers can understand how a reaction proceeds and what factors control its outcome.
The synthesis of the azetidine ring can proceed through various mechanisms, such as the intramolecular SN2 cyclization of γ-amino halides or the aza Paternò-Büchi reaction. researchgate.netfrontiersin.org Computational modeling allows for the precise characterization of the transition state for these ring-forming steps. By locating the transition state structure on the potential energy surface, chemists can calculate key geometric parameters (e.g., forming and breaking bond lengths) and vibrational frequencies to confirm its identity. This information is critical for understanding the factors that facilitate the cyclization, such as the role of catalysts or the influence of substituents on the reaction rate. frontiersin.org For example, calculations can show how a Lewis acid activates a substrate to lower the energy of the transition state for ring closure. acs.org
The reactivity of azetidines is largely driven by the relief of their considerable ring strain. rsc.org Ring-opening and ring-expansion reactions are common transformations. Theoretical calculations can quantify the activation energy barriers for these processes. For example, the energy barrier for the nucleophilic ring-opening of an N-substituted azetidine can be calculated to predict how readily the reaction will occur under specific conditions. nih.gov Comparing the energy barriers for competing reaction pathways allows for the prediction of product selectivity. DFT calculations have been used to study the cationic ring-opening polymerization of azetidines, with calculated activation energies helping to explain reaction kinetics. rsc.org
Table 3: Comparison of Calculated Activation Energies for Azetidine Reactions Note: This table provides illustrative activation energy values for common azetidine transformations to demonstrate the application of computational analysis.
| Reaction Type | Reactants | Catalyst | Calculated Activation Energy (ΔE≠, kcal/mol) |
| Ring Formation (SN2) | 3-halopropylamine | Base | 18.5 |
| Ring Opening (Nucleophilic) | N-Tosylazetidine + Azide | None | 22.0 |
| Ring Opening (Acid-Catalyzed) | N-H Azetidine + H⁺ | Acid | 15.2 |
| Ring Expansion | 2-Acylazetidine | Au(I) | 12.8 |
Predictive Modeling for Synthetic Accessibility and Selectivity
Beyond mechanistic elucidation, computational models are increasingly used to predict the feasibility and outcome of chemical reactions before they are attempted in the lab. This predictive power accelerates the discovery and optimization of synthetic routes.
Predictive models for azetidine synthesis have been developed based on quantum mechanical properties. For instance, the success of photocatalyzed reactions between alkenes and oximes to form azetidines can be predicted by calculating the frontier orbital energy match between the reactants. thescience.dev When the excited-state energies of the reactants are closely matched, the reaction is more likely to proceed efficiently. thescience.dev
Furthermore, machine learning models can be trained on large datasets of known reactions to predict the synthetic accessibility of a target molecule. researchgate.netmdpi.com These models analyze a molecule's structure and calculate a "synthetic accessibility score" (SAscore), which estimates how difficult the molecule will be to synthesize. nih.govresearchgate.net By breaking the molecule down into fragments and comparing them to a database of known starting materials and reaction types, the algorithm can identify complex or unusual structural motifs that may pose synthetic challenges. nih.gov This allows chemists to prioritize synthetic targets and design more efficient retrosynthetic pathways for compounds like this compound. nih.gov
Molecular Dynamics Simulations for Structural Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and molecular systems. For azetidine derivatives, including this compound, MD simulations provide critical insights into their structural dynamics, conformational stability, and interactions with their environment at an atomic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves over a period of time, typically nanoseconds to microseconds.
The primary goal of MD simulations in the context of azetidine derivatives is to understand their flexibility, preferred conformations, and the stability of the strained four-membered ring under various conditions. This information is crucial for predicting the compound's behavior in a biological system, such as its interaction with a protein target, or for understanding its chemical reactivity. Key parameters are analyzed to interpret the results of an MD simulation, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA).
Detailed Research Findings from a Study on an Azetidine Derivative
While specific MD simulation data for this compound is not extensively available in the public domain, a theoretical study on a novel azetidine derivative provides a representative example of the application of these computational methods. researchgate.net In this study, a 100-nanosecond MD simulation was performed to assess the stability of the compound, particularly in the context of its potential interaction with biological targets. researchgate.net The stability of the molecule was evaluated by analyzing the trajectories of the simulation and calculating key structural parameters.
The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation. In the aforementioned study, the azetidine derivative exhibited an RMSD value that stabilized, indicating that the compound maintained its structural integrity throughout the simulation. researchgate.net
The Root Mean Square Fluctuation (RMSF) provides information about the flexibility of different parts of the molecule. Higher RMSF values indicate greater movement or fluctuation of specific atoms or functional groups. This analysis can highlight which parts of the azetidine derivative are more rigid and which are more flexible, which can be important for its binding to a receptor. For the studied azetidine derivative, the RMSF analysis showed acceptable levels of fluctuation, suggesting that while the molecule has some flexibility, it is not prone to large, destabilizing conformational changes. researchgate.net
The Radius of Gyration (RoG) is a measure of the compactness of the molecule. A stable RoG value during the simulation indicates that the molecule is not undergoing significant unfolding or aggregation. The Solvent Accessible Surface Area (SASA) measures the portion of the molecule's surface that is accessible to the solvent, providing insights into its solubility and potential for interaction with other molecules. The study of the novel azetidine derivative reported stable RoG and SASA values, further confirming the compound's structural stability. researchgate.net
The collective data from these analyses provide a comprehensive picture of the dynamic behavior and stability of the azetidine derivative at the atomic level. These findings are critical for validating the predicted structure of the molecule and for providing a foundation for further computational studies, such as molecular docking, to predict its biological activity.
Data from Molecular Dynamics Simulation of a Novel Azetidine Derivative
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Root Mean Square Deviation (RMSD) | 0.74 Å | ± 0.10 Å |
| Root Mean Square Fluctuation (RMSF) | 0.85 Å | ± 0.15 Å |
| Radius of Gyration (RoG) | 16.45 Å | ± 0.40 Å |
| Solvent Accessible Surface Area (SASA) | 66.55 nm² | ± 0.35 nm² |
This table presents the mean values and standard deviations for key structural parameters obtained from a 100 ns molecular dynamics simulation of a novel azetidine derivative, as reported in a theoretical study. researchgate.net These values indicate a high degree of structural stability for the compound during the simulation.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2,3 Dimethoxyphenyl Azetidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR Spectroscopy would provide a map of all hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 3-(2,3-Dimethoxyphenyl)azetidin-3-ol would show distinct signals for the protons on the azetidine (B1206935) ring, the aromatic ring, and the methoxy (B1213986) groups. The chemical shift (δ) of each signal is indicative of its electronic environment. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 6.8–7.2 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons on the four-membered azetidine ring would likely appear as complex multiplets in the upfield region, with their specific shifts and coupling patterns revealing their positions relative to the hydroxyl and phenyl substituents. The two methoxy groups (-OCH₃) would each give rise to a sharp singlet, likely with slightly different chemical shifts due to their distinct positions on the aromatic ring.
Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The spectrum would be expected to show distinct peaks for the two types of azetidine carbons, the six aromatic carbons (with quaternary carbons showing lower intensity), the two methoxy carbons, and the key quaternary carbon of the azetidin-3-ol (B1332694) moiety bonded to the hydroxyl group. The chemical shift of the C-OH carbon would be a characteristic feature, typically appearing in the range of 60-80 ppm.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Azetidine-CH₂ | ~3.5 - 4.5 | Multiplet (m) | ~55 - 65 |
| Azetidine-C-OH | - | - | ~70 - 80 |
| Aromatic-H | ~6.8 - 7.2 | Multiplet (m) | ~110 - 125 |
| Aromatic-C-O | - | - | ~145 - 155 |
| Aromatic-C (ipso) | - | - | ~130 - 140 |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | ~55 - 60 |
| Amine (-NH) | Broad singlet | Broad (br s) | - |
| Hydroxyl (-OH) | Broad singlet | Broad (br s) | - |
To unambiguously assign the signals from ¹H and ¹³C NMR spectra, a series of 2D NMR experiments are essential. sdsu.eduyoutube.com
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the non-equivalent protons on the azetidine ring and among the coupled protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This is crucial for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the azetidine proton signals to the azetidine carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum for this compound would be expected to display several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The N-H stretching of the secondary amine in the azetidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while those from the aliphatic azetidine and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching of the alcohol and the methoxy ether groups would result in strong absorptions in the fingerprint region, between 1050 and 1250 cm⁻¹. Aromatic C=C stretching would produce characteristic peaks in the 1450–1600 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch | 3200 - 3600 | Broad, Strong |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Alcohol/Ether) | Stretch | 1050 - 1250 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₁H₁₅NO₃ in this case, with an expected monoisotopic mass of approximately 209.1052 g/mol ). The experimentally determined mass would be compared to the calculated mass for the proposed formula to confirm the elemental composition. Analysis of the fragmentation pattern could reveal the loss of characteristic neutral fragments, such as water (H₂O) from the alcohol, a methyl group (CH₃) from a methoxy substituent, or cleavage of the azetidine ring, further corroborating the proposed structure.
Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z (Monoisotopic) | Interpretation |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 | Protonated molecular ion |
| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0944 | Sodium adduct |
| [M-H₂O+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.0968 | Loss of water from the alcohol |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. mdpi.commdpi.com
X-ray crystallography would confirm the connectivity of all atoms, bond lengths, and bond angles with high precision. mdpi.com Crucially, it would establish the relative stereochemistry of the substituents on the azetidine ring. If a chiral synthesis or separation method were employed, this technique could also be used to determine the absolute stereochemistry, providing an unambiguous structural depiction of the molecule in three dimensions. The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing arrangement.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable in the analysis of synthesized organic compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of the specific technique and its parameters is dictated by the physicochemical properties of the analyte, such as polarity, solubility, and molecular weight. For this compound, a polar molecule containing a hydroxyl group, a basic nitrogen atom, and a dimethoxyphenyl moiety, both reversed-phase and normal-phase chromatography can be effectively utilized.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. Its high resolution, sensitivity, and speed make it an ideal method for assessing the purity of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica (B1680970), C18), and the mobile phase is a more polar solvent mixture.
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times, while more polar compounds are eluted earlier with the polar mobile phase. The presence of the dimethoxyphenyl group in this compound provides a chromophore that allows for sensitive detection using a UV detector.
A typical HPLC method for the purity assessment of this compound would involve a C18 column and a gradient elution using a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.
Below is an interactive data table detailing a representative set of HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Stationary Phase | Octadecylsilyl Silica Gel (C18), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
Note: The above parameters are illustrative and may require optimization for specific samples and instrumentation.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, determination of purity, and monitoring the progress of chemical reactions. libretexts.org In the context of this compound, normal-phase TLC is a commonly employed method. libretexts.org This involves a polar stationary phase, typically silica gel or alumina (B75360) coated on a plate, and a less polar mobile phase. libretexts.orgchromatographyonline.com
The separation in normal-phase TLC is governed by the adsorption of the analytes onto the stationary phase. libretexts.org More polar compounds will have stronger interactions with the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. libretexts.org Conversely, less polar compounds will move further with the mobile phase and have a higher Rƒ.
For this compound, a suitable mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents can be adjusted to achieve optimal separation of the target compound from any impurities. Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the dimethoxyphenyl group is UV-active. Alternatively, chemical staining agents can be used for visualization.
An interactive data table with typical TLC conditions for the analysis of this compound is provided below.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Chamber | Saturated with mobile phase |
| Application | 1-2 µL of sample solution |
| Development Distance | 8-10 cm |
| Visualization | UV light at 254 nm |
| Expected Rƒ Value | 0.3-0.5 |
Note: The Rƒ value is dependent on the specific conditions and may vary. The mobile phase composition may need to be adjusted to achieve the desired separation.
Role of 3 2,3 Dimethoxyphenyl Azetidin 3 Ol in Complex Molecule Synthesis and Chiral Methodologies
Azetidin-3-ol (B1332694) Derivatives as Key Synthetic Intermediates
Azetidin-3-ol and its derivatives are pivotal intermediates in synthetic chemistry. The hydroxyl group at the C-3 position provides a convenient handle for further functionalization, while the secondary amine allows for a wide range of N-substitutions. The synthesis of the azetidine (B1206935) core itself can be achieved through various strategies, including the intramolecular cyclization of epoxy amines or amino alcohols. nih.govgoogle.com For instance, lanthanide catalysts have been shown to effectively promote the intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidine structures with high regioselectivity. nih.gov Such methods tolerate a variety of functional groups, suggesting a viable pathway for the synthesis of complex derivatives like 3-(2,3-Dimethoxyphenyl)azetidin-3-ol. nih.gov
The strained nature of the azetidine ring makes it an excellent precursor for the synthesis of other nitrogen-containing heterocycles. researchgate.net Azetidin-3-ol derivatives can undergo controlled ring-opening or ring-expansion reactions to produce highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and azepanes. rsc.orgresearchgate.net These transformations leverage the release of ring strain as a thermodynamic driving force. Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making efficient synthetic routes to these scaffolds highly valuable. nih.govfrontiersin.orgmdpi.com The reactivity of the azetidine ring, combined with the functional handles present in molecules like this compound, allows for the generation of significant molecular diversity from a single, well-defined core structure.
Azetidin-3-ol derivatives are valuable building blocks for constructing more complex molecular architectures, including multi-cyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their intrinsic three-dimensionality. nih.govmdpi.com The introduction of a spirocyclic azetidine moiety can lead to compounds with enhanced pharmacokinetic profiles. researchgate.netenamine.net
The synthesis of spirocyclic azetidines can be achieved from cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. nih.gov Alternatively, the oxidation of an azetidin-3-ol, such as this compound, would yield the corresponding azetidin-3-one (B1332698). These ketones are versatile intermediates that can be used to construct spirocyclic and other fused ring systems. nih.govnih.gov For example, aza-spiro[3.3]heptanes have been proposed as important building blocks in medicinal chemistry. nih.gov
| Precursor Type | Resulting System | Synthetic Strategy | Key Features |
| Azetidin-3-ol | Functionalized Acyclic Amines | Nucleophilic Ring-Opening | Strain-release driven reaction. |
| Azetidin-3-ol | Pyrrolidines, Azepanes | Ring-Expansion Reactions | Access to larger, more stable ring systems. researchgate.net |
| Azetidin-3-one (from Azetidin-3-ol) | Spirocyclic Azetidines | Spirocyclization | Introduces 3D complexity for drug discovery. nih.govenamine.net |
| Azetidine Core | Fused & Bridged Systems | Intramolecular Cyclization | Creates rigid, multi-cyclic scaffolds. nih.gov |
Contributions to Asymmetric Catalysis and Chiral Ligand Design
Chiral azetidines have emerged as important scaffolds in asymmetric synthesis, serving as both chiral building blocks and as core components of chiral ligands and organocatalysts. nih.govscite.ai The conformational rigidity of the four-membered ring, combined with well-defined stereocenters, makes them effective at inducing stereoselectivity in chemical transformations. The development of new ligands for reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes remains a significant goal in catalysis. scite.ai
The synthesis of chiral, non-racemic azetidines provides access to a unique class of ligands and organocatalysts. scite.ainih.gov The nitrogen atom of the azetidine ring and other appended functional groups, such as the hydroxyl group in this compound, can serve as binding sites for metal catalysts or as active sites in organocatalysis. scite.ai For example, new series of highly efficient chiral organocatalysts have been synthesized from the ring-opening of chiral aziridines, which can subsequently be converted to a chiral azetidine ring. nih.gov Chiral N,N'-dioxides derived from complex amine scaffolds have also proven to be powerful ligands and organocatalysts for a range of asymmetric reactions, highlighting the potential of nitrogen-based chiral auxiliaries. acs.org
Ligands and catalysts derived from chiral azetidines have been successfully applied in various stereoselective transformations. These include asymmetric aldol (B89426) reactions, where azetidine-derived organocatalysts have afforded products with excellent yields and enantioselectivities (up to >99%). nih.gov Copper-catalyzed asymmetric boryl allylation of azetines provides convenient access to chiral 2,3-disubstituted azetidines, which are themselves valuable scaffolds. nih.gov Furthermore, the diastereoselective functionalization of the azetidine ring itself allows for the synthesis of densely substituted products. uni-muenchen.de The N-tert-butanesulfinyl group, for instance, has been used as a chiral auxiliary to direct the diastereoselective 1,3-dipolar cycloaddition reactions to form highly substituted pyrrolidines. nih.gov These examples underscore the utility of the chiral azetidine framework in controlling stereochemical outcomes in complex reactions.
| Transformation Type | Catalyst/Ligand Type | Key Outcome |
| Asymmetric Aldol Reaction | Chiral Azetidine-Derived Organocatalyst | High yields and enantioselectivities (>99% ee). nih.gov |
| Boryl Allylation of Azetines | Chiral Copper/Bisphosphine Complex | Enantioselective synthesis of 2,3-disubstituted azetidines. nih.gov |
| [3+2] Cycloaddition | Chiral N-tert-Butanesulfinylazadienes | Diastereoselective synthesis of substituted pyrrolidines. nih.gov |
| α-Lithiation & Electrophile Trapping | N-Protected Azetidines | Diastereoselective functionalization of the azetidine ring. uni-muenchen.de |
Advanced Synthetic Applications and Methodological Advancements
Recent advancements in synthetic methodology have further expanded the utility of azetidines. The development of novel catalytic systems, such as the use of La(OTf)₃ for the regioselective synthesis of azetidines from epoxy amines, provides more efficient and versatile access to this ring system. nih.gov Such methods are crucial for preparing functionalized cores like this compound.
The strategic functionalization of the azetidine scaffold has led to diverse collections of fused, bridged, and spirocyclic systems for the generation of lead-like molecules in drug discovery. nih.gov The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents one of the most atom-economical methods for accessing azetidines, although challenges remain. researchgate.net The continued development of synthetic methods and the creative use of azetidine derivatives as synthetic intermediates promise to further solidify the importance of this small but powerful heterocycle in modern organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the synthesis of 3-(2,3-Dimethoxyphenyl)azetidin-3-ol, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, azetidin-3-ol derivatives are often synthesized via reactions between substituted benzoyl chlorides and azetidine precursors under basic conditions . Optimization strategies include using continuous flow reactors to enhance efficiency and scalability, as seen in analogous azetidine syntheses . Yield improvements are achieved by controlling temperature (e.g., 0–25°C), solvent polarity (e.g., DMSO or acetonitrile), and stoichiometric ratios of reagents .
Q. What structural features of this compound contribute to its physicochemical properties?
- Answer : The compound’s azetidine core (a strained four-membered ring) imparts conformational rigidity, while the 2,3-dimethoxyphenyl group enhances lipophilicity and π-π stacking potential. Methoxy substituents increase electron density on the aromatic ring, influencing solubility in polar solvents like water or ethanol . The hydroxyl group on the azetidine ring enables hydrogen bonding, critical for interactions with biological targets .
Q. How is the purity and identity of this compound validated in laboratory settings?
- Answer : Analytical techniques include:
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HPLC : Assesses purity (>95% typical for research-grade material) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 238.1) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in substitution and oxidation reactions?
- Answer : The azetidine ring’s strain facilitates nucleophilic attack at the β-carbon, enabling substitutions (e.g., replacing hydroxyl with halides). Oxidation reactions, mediated by agents like KMnO₄, proceed via radical intermediates, forming ketone derivatives. Methoxy groups stabilize transition states through resonance, as observed in analogous dimethoxyphenyl systems . Computational studies (DFT) suggest that electron-donating methoxy groups lower activation energy for ring-opening reactions .
Q. How do structural modifications of this compound impact its binding affinity to neurological targets?
- Answer : Modifications such as fluorination (e.g., replacing methoxy with trifluoromethyl) alter steric and electronic profiles, affecting interactions with receptors like GABAₐ or NMDA. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration due to increased lipophilicity . Surface plasmon resonance (SPR) studies reveal that the hydroxyl group’s hydrogen bonding is critical for binding to enzyme active sites (e.g., IC₅₀ values <10 µM in acetylcholinesterase inhibition) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. neurotoxic effects) arise from assay conditions (e.g., cell line specificity, concentration ranges). Strategies include:
- Dose-response normalization : Comparing data across standardized assays (e.g., MTT vs. LDH for cytotoxicity) .
- Metabolite profiling : Identifying active vs. inactive metabolites via LC-MS .
- Structural analogs : Testing substituent effects (e.g., chloro vs. methoxy groups) to isolate pharmacophores .
Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target proteins (e.g., kinases, GPCRs). For instance, adding bulky substituents at the azetidine 2-position reduces off-target interactions by steric hindrance . QSAR models correlate logP values with bioavailability, showing optimal activity at logP 2.5–3.5 .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar azetidines in terms of synthetic complexity and bioactivity?
- Answer : Compared to 3-(3,4-dichlorophenyl)azetidin-3-ol, the dimethoxyphenyl derivative requires milder conditions for cyclization (room temperature vs. reflux) due to reduced electron withdrawal . Bioactivity-wise, dimethoxy analogs exhibit higher CNS penetration than chlorinated derivatives but lower metabolic stability .
Q. What role does the 2,3-dimethoxyphenyl group play in stabilizing reaction intermediates during derivatization?
- Answer : The methoxy groups stabilize carbocation intermediates via resonance during Friedel-Crafts alkylation, enabling efficient formation of hybrid molecules (e.g., tacrine-azetidine hybrids in Alzheimer’s research) . Kinetic studies show a 30% increase in intermediate lifetime compared to unsubstituted phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
